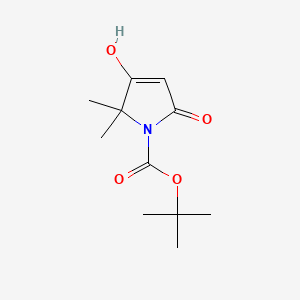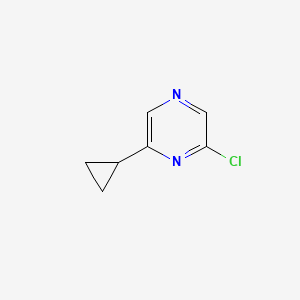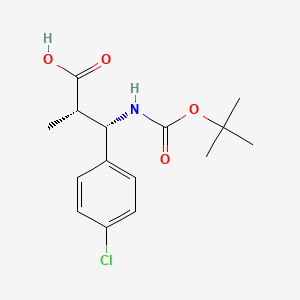
6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound with the empirical formula C8H7BrFNO . It has a molecular weight of 232.05 . The compound is typically in solid form .
Molecular Structure Analysis
The SMILES string of 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine is FC1=C2OCCNC2=CC(Br)=C1 . The InChI string is 1S/C8H7BrFNO/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h3-4,11H,1-2H2 .Applications De Recherche Scientifique
-
Pharmaceutical Research
-
Chemical Synthesis
- Application : Compounds similar to 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine, such as 1,2,4-benzothiadiazine-1,1-dioxide, have been studied for their chemistry and various pharmacological activities .
- Method : The methods of application or experimental procedures involve chemical synthesis, but the specific procedures and technical details are not provided in the available resources .
- Results : The outcomes of these applications include the discovery of various biological activities of 1,2,4-benzothiadiazine-1,1-dioxide, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
-
Photodynamic Therapy
-
Laser Technology
-
Preparation of Kinase Inhibitors
- Application : Compounds similar to 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine, such as 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole, can be used in the preparation of kinase inhibitors like Abemaciclib .
- Results : The outcomes of these applications are not specified in the available resources .
-
Antimicrobial and Antiviral Agents
- Application : Compounds similar to 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine, such as 1,2,4-benzothiadiazine-1,1-dioxide derivatives, have been reported to possess antimicrobial and antiviral activities .
- Results : The outcomes of these applications are not specified in the available resources .
-
Antihypertensive and Antidiabetic Agents
- Application : 1,2,4-benzothiadiazine-1,1-dioxide derivatives, which are structurally similar to 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine, have been reported to possess antihypertensive and antidiabetic activities .
- Results : The outcomes of these applications are not specified in the available resources .
-
AMPA Receptor Modulators and KATP Channel Activators
- Application : 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides, which are structurally similar to 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine, have been synthesized and tested as activators of AMPA receptors and KATP channels .
- Results : The most active compound, 4-ethyl-7-fluoro-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide, was found to be significant in vivo .
Safety And Hazards
Propriétés
IUPAC Name |
6-bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h3-4,11H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXAPSFLFJWDJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=C(C=C2F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716494 |
Source


|
| Record name | 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine | |
CAS RN |
1256255-94-3 |
Source


|
| Record name | 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-(2,3-Dihydrospiro[indene-1,2'-pyrrolidine]-6-yl)morpholine](/img/structure/B596250.png)



